molecular formula C19H17ClN2O2 B405014 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 301680-74-0

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B405014
CAS No.: 301680-74-0
M. Wt: 340.8g/mol
InChI Key: GTERTWFOKOCRGO-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chlorophenyl group, a dimethylphenyl group, and a carboxamide group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of Substituents: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

    Carboxamide Formation: The carboxamide group is introduced through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-phenyl-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to the specific combination of substituents on the oxazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-8-9-16(12(2)10-11)21-19(23)17-13(3)24-22-18(17)14-6-4-5-7-15(14)20/h4-10H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTERTWFOKOCRGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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